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molecular formula C16H8INO3 B8445036 7-Iodo-8-phenyl-chromeno[7,8-d]oxazol-6-one

7-Iodo-8-phenyl-chromeno[7,8-d]oxazol-6-one

Cat. No. B8445036
M. Wt: 389.14 g/mol
InChI Key: AXDPECHXKLWJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546376B2

Procedure details

To a solution of 7-amino-8-hydroxy-3-iodo-2-phenyl-chromen-4-one (151 mg, 0.4 mmol) in trimethylorthoformate (3 mL) was added p-toluenesulfonic acid (2 mg, 0.01 mmol). The reaction mixture was stirred at 100° C. for 2 hours, allowed to RT and the solvent removed. The resulting residue was subjected to flash chromatography (SiO2, gradient 20-100% ethyl acetate in cyclohexane) to give the title compound as a beige solid (136 mg, 87%). LCMS (Method G): RT=3.52 min, [M+H]+=389.
Quantity
151 mg
Type
reactant
Reaction Step One
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([OH:12])=[C:10]2[C:5]([C:6](=[O:20])[C:7]([I:19])=[C:8]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[O:9]2)=[CH:4][CH:3]=1.[C:21]1(C)C=CC(S(O)(=O)=O)=CC=1>COC(OC)OC>[I:19][C:7]1[C:6](=[O:20])[C:5]2[CH:4]=[CH:3][C:2]3[N:1]=[CH:21][O:12][C:11]=3[C:10]=2[O:9][C:8]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
151 mg
Type
reactant
Smiles
NC1=CC=C2C(C(=C(OC2=C1O)C1=CC=CC=C1)I)=O
Name
Quantity
2 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
3 mL
Type
solvent
Smiles
COC(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
allowed to RT
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=C(OC2=C(C1=O)C=CC=1N=COC12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 3494.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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